molecular formula C22H19N3O6S B6061544 Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate

Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate

Cat. No.: B6061544
M. Wt: 453.5 g/mol
InChI Key: CGJSSXBDSBQANY-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a dihydropyrimidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly popular to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate
  • Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)terephthalate

Uniqueness

Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate is unique due to its specific substitution pattern on the isophthalate moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

dimethyl 5-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-30-20(28)14-8-15(21(29)31-2)10-16(9-14)23-19(27)12-32-22-24-17(11-18(26)25-22)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSSXBDSBQANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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